molecular formula C21H38O11 B065660 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 181135-58-0

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B065660
CAS No.: 181135-58-0
M. Wt: 466.5 g/mol
InChI Key: FDBLAHXBTQUZSM-ZESVGKPKSA-N
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Description

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex oligosaccharide compound It is characterized by its unique structure, which includes a cyclohexylpropyl group attached to a glucopyranosyl-glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves a series of glycosylation reactions. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycosidic bonds. The reaction is often catalyzed by glycosyltransferases or chemical catalysts, and the conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The use of engineered microorganisms or cell lines that express the necessary glycosyltransferases can facilitate the production of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycoproteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can affect various cellular pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside: Similar structure but with a different alkyl chain length.

    3-O-beta-D-glucopyranosyl-sn-glycerol: Similar glycosylation pattern but with a glycerol backbone.

    Luteolin 7-O-(6’'-caffeoyl)-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside: A flavone glycoside with a different aglycone.

Uniqueness

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific cyclohexylpropyl group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(3-cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O11/c22-9-12-14(24)15(25)17(27)21(30-12)32-19-13(10-23)31-20(18(28)16(19)26)29-8-4-7-11-5-2-1-3-6-11/h11-28H,1-10H2/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBLAHXBTQUZSM-ZESVGKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435043
Record name 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181135-58-0
Record name Cymal 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181135-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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